l-Serine monohydrate
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Overview
Description
L-Serine monohydrate is a naturally occurring amino acid that plays a crucial role in various biological processes. It is a zwitterionic compound, meaning it has both positive and negative charges at physiological pH. L-Serine is essential for the synthesis of proteins, nucleotides, and lipids, and it is involved in the functioning of the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Serine can be synthesized from the glycolysis intermediate 3-phosphoglycerate through a series of enzymatic reactions. The process involves the formation of 3-phosphohydroxypyruvate and 3-phosphoserine as intermediates . The final step is the hydrolysis of 3-phosphoserine to produce L-Serine .
Industrial Production Methods
Industrially, L-Serine is produced from glycine and methanol catalyzed by hydroxymethyltransferase . Another method involves the slow evaporation of an aqueous solution of L-Serine, which yields L-Serine monohydrate .
Chemical Reactions Analysis
Types of Reactions
L-Serine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to D-Serine by the enzyme serine racemase .
Common Reagents and Conditions
Common reagents used in the reactions involving L-Serine include phosphoglycerate dehydrogenase, phosphoserine transaminase, and phosphoserine phosphatase . These reactions typically occur under physiological conditions.
Major Products Formed
Major products formed from the reactions of L-Serine include glycine, cysteine, and selenocysteine . Additionally, L-Serine can be converted into phosphatidylserine, a crucial component of cell membranes .
Scientific Research Applications
L-Serine monohydrate has a wide range of scientific research applications:
Mechanism of Action
L-Serine exerts its effects through various biochemical and molecular mechanisms. It acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . L-Serine is converted to D-Serine by serine racemase, and D-Serine acts as a co-agonist of glutamate NMDA receptors, which mediate synaptic plasticity, synaptogenesis, and memory acquisition . Additionally, L-Serine activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparison with Similar Compounds
L-Serine is often compared with its enantiomer, D-Serine. While both have similar structures, they play distinct roles in the body. D-Serine acts primarily as a neurotransmitter in the brain, whereas L-Serine is involved in protein synthesis and metabolism . Other similar compounds include glycine and cysteine, which are also amino acids involved in various metabolic pathways .
List of Similar Compounds
D-Serine: A neurotransmitter involved in synaptic plasticity and memory acquisition.
Glycine: An amino acid that acts as a neurotransmitter and is involved in the synthesis of proteins.
Cysteine: An amino acid involved in the synthesis of proteins and other important biomolecules.
L-Serine monohydrate stands out due to its unique role in both the central nervous system and various metabolic pathways, making it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
53844-03-4 |
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Molecular Formula |
C3H9NO4 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO3.H2O/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H2/t2-;/m0./s1 |
InChI Key |
NUSONLRQUITEQT-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.O |
Canonical SMILES |
C(C(C(=O)O)N)O.O |
Origin of Product |
United States |
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